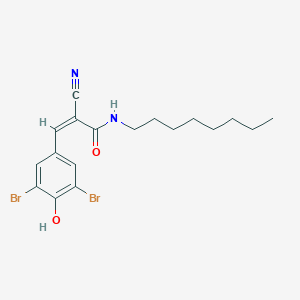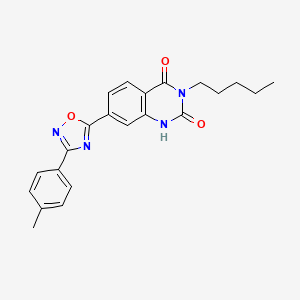
3-pentyl-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-pentyl-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a chemical compound that belongs to the quinazoline family. It has been widely studied for its potential use in scientific research due to its unique properties.
Aplicaciones Científicas De Investigación
Synthesis and Antitumor Activity
The synthesis of novel bioactive 1,2,4-oxadiazole natural product analogs, incorporating the quinazoline-2,4-dione scaffold, has demonstrated significant antitumor activity against a variety of cell lines. Specifically, compound analogs with modifications to the 1,2,4-oxadiazole moiety showed potent antitumor effects, with one compound exhibiting a mean IC50 value of approximately 9.4 µM, highlighting the therapeutic potential of these structures in cancer treatment (Maftei et al., 2013).
Antimalarial Activity
Research into novel hybrid quinazolin-2,4-dione molecules has identified potential inhibitors against malaria. A series of quinazolin-2,4-dione analogs showed high binding affinity against the enzyme dihydroorotate dehydrogenase from Plasmodium falciparum, a key target in the search for new antimalarial drugs. In silico molecular docking studies revealed compound 11 as having the highest binding affinity, suggesting these derivatives as promising leads for developing new antimalarial therapies (Abdelmonsef et al., 2020).
Herbicidal Applications
Quinazoline-2,4-dione derivatives have also been explored for their herbicidal activity, particularly as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD). Synthesis of novel triketone-containing quinazoline-2,4-dione derivatives has resulted in compounds with broad-spectrum weed control and excellent crop selectivity. This work suggests the quinazoline-2,4-dione scaffold as a valuable basis for the development of new herbicides, with some compounds showing superior performance compared to existing products (Wang et al., 2014).
Receptor Antagonist Properties
The quinazoline-2,4-dione moiety has been identified as a useful scaffold for the development of selective Gly/NMDA and AMPA receptor antagonists. Modifications to this core structure have yielded compounds with targeted activity against specific neurotransmitter receptors, offering potential applications in the treatment of neurological conditions and as tools in neuroscience research (Colotta et al., 2004).
Propiedades
IUPAC Name |
7-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-pentyl-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-3-4-5-12-26-21(27)17-11-10-16(13-18(17)23-22(26)28)20-24-19(25-29-20)15-8-6-14(2)7-9-15/h6-11,13H,3-5,12H2,1-2H3,(H,23,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKPNGAKAUCXLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)C)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

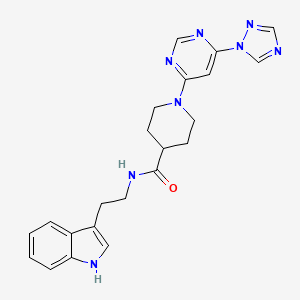
![N-(3-Amino-4-methylpentyl)-3-chloro-N-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide;dihydrochloride](/img/structure/B2383546.png)
![(4-chlorophenyl)[4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2383550.png)
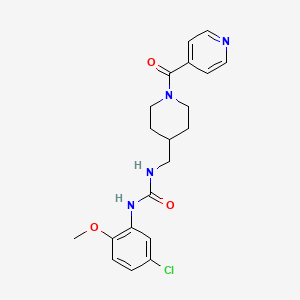
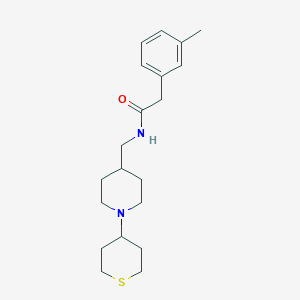
![3-(2-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2383555.png)
![5-[({4-[(4-Fluorobenzyl)oxy]phenyl}methylene)amino]-2-methylbenzenecarbonitrile](/img/structure/B2383556.png)
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(4-methylthiophen-2-yl)methanone](/img/structure/B2383558.png)

![5-amino-N-(3,5-dimethylphenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2383561.png)
![3-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2383562.png)

![N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-amine](/img/structure/B2383567.png)
